1-(2,6-Dichlorobenzoyl)-3,5-bis(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is a crucial aspect of their application in the agrochemical and pharmaceutical industries . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a carbon-containing pyridine . These unique physicochemical properties are thought to contribute to their biological activities .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied, often involving the use of fluorine and fluorine-containing moieties .Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are largely influenced by the presence of the fluorine atom and the carbon-containing pyridine . These unique properties have earned fluorine a unique place in the arsenal of the discovery chemist .Scientific Research Applications
Synthesis and Anti-Inflammatory Applications
- Synthesis and Anti-inflammatory Activities : Derivatives of 3,5-bis(trifluoromethyl)piperidine, such as N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one, have been synthesized and evaluated for their anti-inflammatory activities. These compounds, including variants like c6 and c10, displayed potent anti-inflammatory activity by inhibiting the production of various inflammatory mediators in cells and reducing paw edema in rats. These effects were superior to those of conventional anti-inflammatory drugs and indicate the potential for developing new anti-inflammatory drugs from these compounds (Xie et al., 2017).
Structural and Synthesis Studies
- Synthesis of Piperidin-4-ones : Research has focused on synthesizing various derivatives of piperidin-4-ones, such as 4-aryl-1,4-dihydro-2,6-bis(trifluoromethyl)-3,5-pyridinedicarboxylates, which are closely related structurally to the compound . These studies contribute to understanding the synthesis pathways and potential applications of such compounds in pharmaceutical research (Kim, 1986).
Antitumor and Cytotoxic Properties
- Cytotoxic and Antitumor Activity : Piperidine derivatives, such as 3,5-bis(benzylidene)-4-piperidones, have been synthesized and studied for their antitumor and cytotoxic activities. These compounds have shown significant cytotoxicity toward various cell lines, indicating their potential as leads in cancer treatment research (Dimmock et al., 1998).
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) motifs are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
Tfmp derivatives, which this compound may be related to, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that fluorinated compounds, such as those containing a trifluoromethyl group, have been instrumental in recent advances in the agrochemical, pharmaceutical, and functional materials fields .
Result of Action
Compounds with similar structures are known to have significant biological activities, suggesting that this compound may also have notable effects .
Action Environment
The unique properties of the fluorine atom in similar compounds are known to contribute to their biological activities .
Future Directions
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)piperidin-1-yl]-(2,6-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F6NO/c15-9-2-1-3-10(16)11(9)12(24)23-5-7(13(17,18)19)4-8(6-23)14(20,21)22/h1-3,7-8H,4-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRNKNURQCSXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1C(F)(F)F)C(=O)C2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F6NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.